molecular formula C12H17N3O2 B14823854 5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide

5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide

Cat. No.: B14823854
M. Wt: 235.28 g/mol
InChI Key: UNKAWKUAAMJCKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide typically involves the reaction of cyclopropylamine with N,N-dimethyl-6-chloronicotinamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is usually anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide involves its interaction with specific molecular targets. The compound is believed to interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing various biochemical pathways. This interaction can lead to alterations in cellular metabolism and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with similar biological activity.

    6-Methylamino-N,N-dimethylpicolinamide: Shares structural similarities but lacks the cyclopropoxy group.

    Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached to the nicotinamide core.

Uniqueness

5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)nicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinamide derivatives and may contribute to its specific interactions with molecular targets .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-6-(methylamino)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-11-10(17-9-4-5-9)6-8(7-14-11)12(16)15(2)3/h6-7,9H,4-5H2,1-3H3,(H,13,14)

InChI Key

UNKAWKUAAMJCKW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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